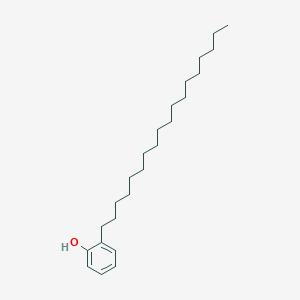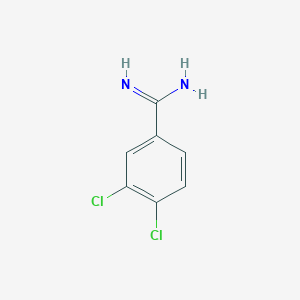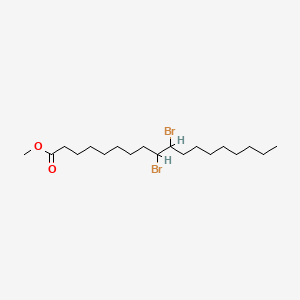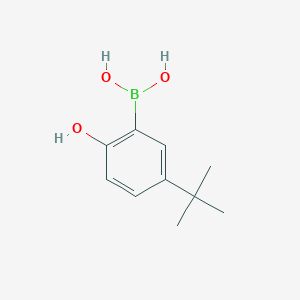
(5-(叔丁基)-2-羟基苯基)硼酸
描述
“(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid derivative, which is a class of compounds that contain a boron atom bonded to three oxygen atoms . This compound is a building block in organic synthesis and can participate in various coupling reactions, such as Suzuki-Miyaura couplings.
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of transition metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling . The process involves the reaction of an organoboron reagent with an aryl halide or triflate in the presence of a palladium catalyst . The synthesis can also involve the protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis
The molecular structure of “(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms, forming a boronic acid group. The boron atom is also bonded to a phenyl ring, which is further substituted with a tert-butyl group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid with an aryl halide or triflate in the presence of a palladium catalyst . Other reactions include the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .科学研究应用
有机化合物的合成:
- 用于合成均手性的 δ-烷基化 α,β-不饱和 δ-内酯(霍耶、基耶尔和利克菲尔德,1991 年)。
- 在制备联苯硼酸衍生物以实现有机反应中的立体化学控制(山下、天野、岛田和奈良坂,1996 年)。
催化和化学反应:
- 作为催化剂,在 N-羟基氨基酸甲酯与氨基酸叔丁酯酰胺化反应中,用于合成二肽(辻和山本,2017 年)。
- 参与有机化合物中的应变诱导 1,2-芳基迁移(普里查德、斯蒂尔、沃特金森和惠廷,2000 年)。
荧光材料的开发:
- 用于合成荧光分子转子,用于生物成像和细胞毒性研究(伊巴拉-罗德里格斯等人,2017 年)。
在聚合物科学中的应用:
- 在研究环氧基碳氢化合物膨胀涂料的替代性和危害性较小的硼化合物时(王、韦内尔、林和基尔,2021 年)。
分析化学应用:
- 用于从半纤维素水解物中溶剂萃取和纯化糖(格里芬和舒,2004 年)。
生物分子化学:
- 在开发脯氨酸氨基酸以灵敏地应用于 19F 核磁共振中(特雷斯勒和宗德洛,2014 年)。
环境科学与毒理学:
- 研究相关化合物在大鼠和人体中的代谢,以了解人类接触合成酚类抗氧化剂的情况(刘和马伯里,2021 年)。
作用机制
Target of Action
The primary target of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is influenced by several environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It’s also sensitive to proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .
安全和危害
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
未来方向
The use of boronic acids and their derivatives in organic synthesis is a well-established field with many potential applications. Future research may focus on developing more efficient and practical protocols for the synthesis and use of these compounds . Additionally, the development of new borane reagents and the exploration of new reaction conditions and mechanisms could also be areas of future research .
属性
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMKMRXTYEUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595158 | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259209-27-3 | |
| Record name | B-[5-(1,1-Dimethylethyl)-2-hydroxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-tert-butyl-2-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



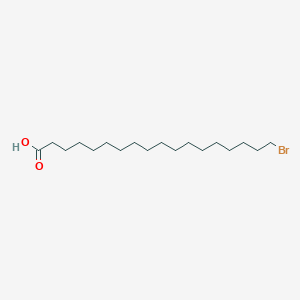
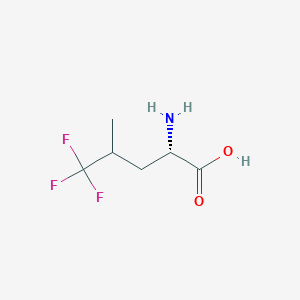
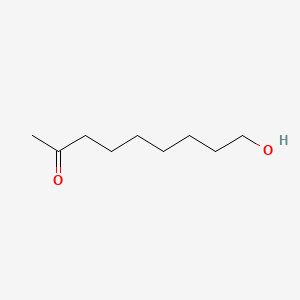

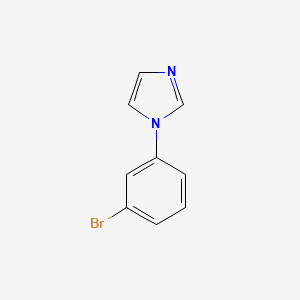

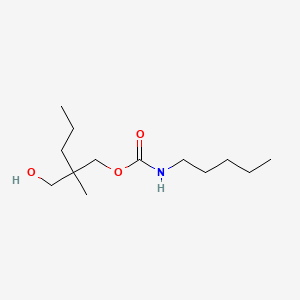
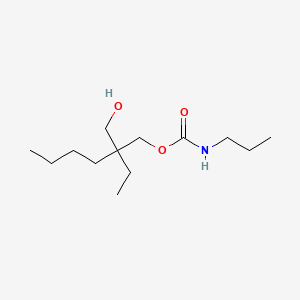
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
